Substitution Pattern as a Primary Driver of c-Met Kinase Inhibitory Potency in [1,2,4]triazolo[4,3-a]pyrazine Scaffolds
In a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives evaluated for c-Met kinase inhibition, the most potent compound (17l) exhibited an IC50 of 26.00 nM [1]. While 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine itself was not the direct subject of this study, it represents a key unsubstituted core scaffold from which such potent analogs were derived. The critical differentiation lies in the 8-position: the study demonstrates that substituents at this position (e.g., a 4-oxo-pyridazinone moiety in compound 22i) are essential for achieving nanomolar potency (IC50 = 48 nM) against c-Met [2]. The unsubstituted 8-bromo-3-methyl core serves as the essential starting point for installing these potency-driving motifs.
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | N/A (Core scaffold; potency derived from substituents installed at 8-position) |
| Comparator Or Baseline | Compound 17l: IC50 = 26.00 nM; Compound 22i: IC50 = 48 nM |
| Quantified Difference | Potency is entirely dependent on 8-position substitution; core scaffold is essential but inactive alone. |
| Conditions | In vitro c-Met kinase inhibition assay (Frontiers in Chemistry, 2022; New J. Chem., 2020) |
Why This Matters
This underscores that the 8-bromo group is not a functional pharmacophore but a synthetic handle for introducing the substituents required for activity; procurement of this specific scaffold enables direct SAR exploration of the 8-position.
- [1] Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z. and Zhu, W. (2022) 'Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors', Frontiers in Chemistry, 10. View Source
- [2] Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P. and Zhu, W. (2020) 'Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors', New Journal of Chemistry, 44(21), pp. 9053-9063. View Source
